4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol
Description
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted at the 2-position with a methyl group, at the 6-position with a 4-methylphenyl group, and at the 4-position with an aminophenol moiety. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties .
Properties
IUPAC Name |
4-[[2-methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-3-5-14(6-4-12)17-11-18(20-13(2)19-17)21-15-7-9-16(22)10-8-15/h3-11,22H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWLGZVKJRPRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Substitution Reactions:
Amination and Phenol Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenol and amino derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical formula is , with a molecular weight of approximately 298.34 g/mol. Its structure features a pyrimidine ring substituted with a methyl group and a phenyl group, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit specific cancer cell lines. The structural features of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol suggest it may also possess similar properties, potentially acting as an inhibitor of cancer cell proliferation.
Antimicrobial Properties
Pyrimidine derivatives have shown antimicrobial activity against various pathogens. The incorporation of the phenolic group in this compound may enhance its interaction with microbial targets, leading to increased efficacy as an antimicrobial agent.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Preliminary investigations suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Neuroprotective Effects
Emerging studies indicate that pyrimidine derivatives can exhibit neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 1: Anticancer Activity
A study conducted on similar pyrimidine derivatives demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Future studies should assess whether this compound exhibits comparable effects.
Case Study 2: Antimicrobial Efficacy
In vitro tests on related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli. These findings warrant further investigation into the antimicrobial properties of this compound, particularly its minimum inhibitory concentration (MIC) values.
Data Tables
Mechanism of Action
The mechanism of action of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol to other pyrimidine-phenol derivatives highlight key differences in substituents, molecular geometry, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural and Functional Comparisons
Methoxy (MeO) and Fluorine (F): highlights improved aqueous solubility due to these groups, but steric bulk from the 4-fluorobenzyloxy group may reduce membrane permeability . Allyl Group: The allyl substituent in introduces conformational flexibility but may destabilize the molecule under oxidative conditions .
Hydrogen-Bonding and Bioactivity: The target compound’s phenol group enables strong hydrogen bonding, critical for binding to kinase ATP pockets (analogous to ’s aminoimidazole derivatives) .
Crystallographic Insights :
- ’s structural analysis of a related compound reveals that dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine twist) influence molecular packing and solubility . The target compound’s 4-methylphenyl group likely adopts a similar low-twist conformation, favoring stable crystal lattices.
Thermodynamic Stability :
- Methyl and 4-methylphenyl groups in the target compound enhance hydrophobic interactions and thermal stability compared to ’s allyl-substituted derivative, which may exhibit lower melting points .
Biological Activity
4-{[2-Methyl-6-(4-methylphenyl)pyrimidin-4-yl]amino}phenol, also known by its chemical formula and CAS number 932232-98-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.
- Molecular Formula: C13H13N3O2
- Molecular Weight: 243.27 g/mol
- CAS Number: 932232-98-9
Biological Activity
The biological activities of this compound have been primarily investigated for its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated its mechanism of action through the inhibition of specific kinases involved in cell proliferation and survival pathways.
-
Mechanism of Action :
- The compound may inhibit the activity of kinases such as BCR-ABL and SRC, which are critical in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- It has been shown to induce poly(ADP-ribose) polymerase (PARP) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), indicating a complex apoptotic mechanism .
-
Case Studies :
- In vitro studies on human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cell lines demonstrated dose-dependent reductions in cell viability when treated with this compound .
- A comparative study illustrated that compounds structurally similar to this compound showed varying degrees of antiproliferative activity, suggesting that slight modifications in structure can significantly impact efficacy .
Antimicrobial Activity
While primarily noted for its anticancer properties, there is emerging evidence suggesting antimicrobial potential as well. Preliminary studies indicate that the compound may possess activity against certain bacterial strains, although further research is needed to elucidate this aspect fully.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine derivatives. Common methods include:
- Reagents : Methyl-substituted anilines and pyrimidine derivatives.
- Conditions : Organic solvents like ethanol or dimethylformamide (DMF) are often used, sometimes with catalysts such as palladium on carbon for hydrogenation reactions .
Research Applications
The compound's unique structure and biological activity make it a candidate for further research in:
- Cancer Therapeutics : Ongoing studies aim to explore its efficacy in combination therapies and as a standalone treatment for various cancers.
- Material Science : Its chemical properties may also lend themselves to applications in developing new materials with specific functionalities .
Data Table: Summary of Biological Activity
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | ~10 | PARP cleavage, caspase activation |
| Antiproliferative | K562 | ~15 | Kinase inhibition |
| Antimicrobial | E. coli | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
